Cas no 3993-43-9 (2H-1-Benzopyran-2-one,4,8-dimethyl-7-(2-propen-1-yloxy)-)

2H-1-Benzopyran-2-one,4,8-dimethyl-7-(2-propen-1-yloxy)- structure
3993-43-9 structure
Product Name:2H-1-Benzopyran-2-one,4,8-dimethyl-7-(2-propen-1-yloxy)-
CAS-nummer:3993-43-9
MF:C14H14O3
MW:230.259164333344
CID:310485
PubChem ID:96225
Update Time:2025-04-19

2H-1-Benzopyran-2-one,4,8-dimethyl-7-(2-propen-1-yloxy)- Chemische en fysische eigenschappen

Naam en identificatie

    • 2H-1-Benzopyran-2-one,4,8-dimethyl-7-(2-propen-1-yloxy)-
    • 4,8-dimethyl-7-prop-2-enoxychromen-2-one
    • 4,8-dimethyl-7-allyloxycoumarin
    • 7-allyloxy-4,8-dimethyl-coumarin
    • 7-Allyloxy-4,8-dimethyl-cumarin
    • 7-Allyloxy-4,8-dimethylcoumarin
    • AKOS001663290
    • SR-01000498862-1
    • 2H-1-Benzopyran-2-one, 4,8-dimethyl-7-(2-propen-1-yloxy)-
    • 2H-1-Benzopyran-2-one, 4,8-dimethyl-7-(2-propenyloxy)-
    • NSC 60417
    • NSC-60417
    • 4,8-dimethyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one
    • 7-(Allyloxy)-4,8-dimethyl-2H-chromen-2-one
    • 4,8-Dimethyl-7-(2-propen-1-yloxy)-2H-1-benzopyran-2-one
    • 2H-1-Benzopyran-2-one,8-dimethyl-7-(2-propenyloxy)-
    • NCI60_004614
    • CHEMBL1971340
    • 3993-43-9
    • Coumarin, 7-(allyloxy)-4,8-dimethyl-
    • CWBNOQSQEHMTNZ-UHFFFAOYSA-N
    • BIM-0045278.P001
    • CBMicro_045265
    • DTXSID00884024
    • 7-Allyloxy-4, 8-dimethylcoumarin
    • SR-01000498862
    • NSC60417
    • 95M9DC99FV
    • 7-allyloxy-4,8-dimethyl-chromen-2-one
    • SCHEMBL4390489
    • CS-0361068
    • Inchi: 1S/C14H14O3/c1-4-7-16-12-6-5-11-9(2)8-13(15)17-14(11)10(12)3/h4-6,8H,1,7H2,2-3H3
    • InChI-sleutel: CWBNOQSQEHMTNZ-UHFFFAOYSA-N
    • LACHT: O1C(C=C(C)C2C=CC(=C(C)C1=2)OCC=C)=O

Berekende eigenschappen

  • Exacte massa: 230.09400
  • Monoisotopische massa: 230.094
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 3
  • Complexiteit: 345
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.8
  • Topologisch pooloppervlak: 35.5Ų

Experimentele eigenschappen

  • Dichtheid: 1.131
  • Kookpunt: 378.5°Cat760mmHg
  • Vlampunt: 159°C
  • Brekindex: 1.551
  • PSA: 39.44000
  • LogboekP: 2.97460
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